molecular formula C60H89F3N14O25 B6295368 (Thr17)-c-Jun (11-23) Trifluoroacetate CAS No. 2243207-05-6

(Thr17)-c-Jun (11-23) Trifluoroacetate

Cat. No.: B6295368
CAS No.: 2243207-05-6
M. Wt: 1463.4 g/mol
InChI Key: WCGWQHQCKTXMTJ-GNYVPCMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Thr17)-c-Jun (11-23) Trifluoroacetate is a peptide fragment derived from the c-Jun protein. This compound is often used in scientific research due to its role in various cellular processes, including gene expression and signal transduction. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thr17)-c-Jun (11-23) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

(Thr17)-c-Jun (11-23) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

(Thr17)-c-Jun (11-23) Trifluoroacetate is widely used in scientific research due to its involvement in various cellular processes. Some of its applications include:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating signal transduction pathways and gene expression.

    Medicine: Exploring potential therapeutic targets and drug development.

    Industry: Developing peptide-based products and technologies.

Mechanism of Action

The mechanism of action of (Thr17)-c-Jun (11-23) Trifluoroacetate involves its interaction with specific molecular targets within cells. The peptide can bind to and modulate the activity of proteins involved in signal transduction pathways, such as the c-Jun N-terminal kinase (JNK) pathway. This interaction can influence gene expression and cellular responses to various stimuli.

Comparison with Similar Compounds

Similar Compounds

    (Thr17)-c-Jun (11-23) Acetate: Similar peptide but with acetate instead of trifluoroacetate.

    (Thr17)-c-Jun (11-23) Hydrochloride: Another variant with hydrochloride as the counterion.

Uniqueness

The trifluoroacetate form of (Thr17)-c-Jun (11-23) offers enhanced stability and solubility compared to its acetate and hydrochloride counterparts. This makes it particularly useful in experimental settings where these properties are crucial.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H88N14O23.C2HF3O2/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83;3-2(4,5)1(6)7/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83);(H,6,7)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGWQHQCKTXMTJ-GNYVPCMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H89F3N14O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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